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Metric

Ensitrelvir

Ritonavir-boosted
Nirmatrelvir

No Study Drug
(Control)

Viral Clearance Half-life
(Median)

Viral Clearance Rate vs.
Control

Relative Clearance
(Head-to-Head)

Viral Rebound Rate

Symptom Resolution vs.
Control

5.9 hours [1]

82% faster [1]

16% slower than

nirmatrelvir [1]

5% (10/202 patients)
[1]

32% faster [2]

5.2 hours [1]

116% faster [1]

— (Reference)

7% (15/207 patients) [1]

38% faster [2]

11.6 hours [1]

Not reported

Experimental Protocol Overview
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The comparative data in the table above primarily comes from the PLATCOV trial, an open-label, phase 2,

randomized, controlled study. Here is a summary of its key methodological details [1]:

e Objective: To compare the clinical antiviral effects of oral ensitrelvir versus oral ritonavir-boosted
nirmatrelvir.

¢ Study Design: Randomized low-risk adult outpatients (aged 18-60) with early symptomatic COVID-
19 (less than 4 days of symptoms).

¢ Population: 604 patients were enrolled and assigned to ensitrelvir (n=202), ritonavir-boosted
nirmatrelvir (n=207), or no study drug (n=195).

¢ Primary Endpoint: Oropharyngeal SARS-CoV-2 viral clearance rate between day 0 and day 5.

¢ Viral Load Measurement: Participants provided oropharyngeal swabs on day 0, then two swabs
daily from days 1 to 7, and single swabs on days 10 and 14. Viral densities were measured in
standardized paired swab eluates.

o Data Analysis: Viral clearance rates were derived using a Bayesian hierarchical linear model fitted to
log10 viral densities.

The diagram below illustrates the core workflow of this trial design.
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Mechanism of Action and Viral Dynamics

Both ensitrelvir and nirmatrelvir are SARS-CoV-2 main protease (3CL protease) inhibitors [1] [3]. They
work by selectively inhibiting the viral enzyme essential for replication, thereby suppressing the production

of infectious viral particles.
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Research using mathematical modeling has provided deeper insights into how ensitrelvir achieves its viral
reduction. The drug's effect is characterized by promoting the clearance of both infectious and non-infectious
virus particles from the system, an effect that depends on the plasma concentration of the drug [4]. This
relationship is described by an Emax model, where the maximum effect is influenced by how quickly

treatment is started after symptom onset [4]. The following diagram outlines this drug effect model.

Pharmacodynamics (PD) Accelerated
_____»\Drug Effect on Viral Clearance Viral Clearance

[Ensitrelvir Administration Pharmacokinetics (PK) [ Emax Model:
}—> &

(Oral, once daily) Plasma Concentration (Cp)

=c-(1+ (Emax-fu-Cp)/(EC50 + fu - Cp) - e”(Teff - Tot)) Key Variables:
SRRl &

- ¢ Clearance rate with drug

- ¢: Baseline clearance rate
- Emax: Maximum effect constant
- Tot: Time from symptom onset to treatment

Click to download full resolution via product page

Emerging Applications and Regulatory Status

Recent research has expanded the potential use of ensitrelvir beyond treatment to include post-exposure

prophylaxis (PEP).

¢ Prevention of COVID-19: The phase 3 SCORPIO-PEP trial demonstrated that when household
contacts of an infected person took ensitrelvir within 72 hours of the index patient's symptom onset, it
significantly reduced the risk of developing symptomatic COVID-19. The risk was reduced by 67% at
day 10 compared to placebo (2.9% vs. 9.0%) [5] [3] [6].

¢ Regulatory Progress: Based on these results, the U.S. Food and Drug Administration (FDA) has
accepted a New Drug Application for ensitrelvir for PEP, with a decision expected by June 2026. If
approved, it would be the first oral therapy for preventing COVID-19 after exposure [3].

It is worth noting that another large phase 3 treatment trial, SCORPIO-HR, while confirming ensitrelvir's
strong antiviral activity (e.g., a 0.72 log10 greater reduction in viral RNA by day 4 and rapid clearance of
infectious virus), did not meet its primary endpoint of a statistically significant reduction in the time to
sustained symptom resolution compared to placebo [7] [8]. This highlights that potent antiviral effects do not

always directly translate into faster symptom relief in all study populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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